4-(1,3-Thiazolidin-2-yl)benzonitrile
Overview
Description
4-(1,3-Thiazolidin-2-yl)benzonitrile is an organic compound with the molecular formula C10H10N2S and a molecular weight of 190.26 g/mol.
Mechanism of Action
Target of Action
The primary targets of 4-(1,3-Thiazolidin-2-yl)benzonitrile Thiazolidine motifs, which are present in this compound, are known to have diverse therapeutic and pharmaceutical activity . They are used in probe design and have been found to be effective in the synthesis of valuable organic combinations .
Mode of Action
The exact mode of action of This compound Thiazolidin-4-one derivatives, which share a similar structure, have been found to show significant anticancer activities . They interact with their targets and cause changes that lead to their therapeutic effects .
Biochemical Pathways
The biochemical pathways affected by This compound Thiazolidin-4-one derivatives have been found to mediate the formation of udp-murnac-pentapeptide through the stepwise additions of murc (l-alanine), murd (d-glutamic acid), a diamino acid which is generally a meso-diaminopimelic acid, or mure (l-lysine) and murf (dipeptide d-ala-d-ala) to the d-lactoyl group of udp-n-acetylmuramic acid .
Pharmacokinetics
The ADME properties and their impact on the bioavailability of This compound Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
The molecular and cellular effects of the action of This compound anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The presence of sulfur in thiazolidine motifs enhances their pharmacological properties .
Biochemical Analysis
Biochemical Properties
The thiazolidine motif in 4-(1,3-Thiazolidin-2-yl)benzonitrile is intriguing and has been found to possess extensive biological potential . It has been reported to interact with various enzymes, proteins, and other biomolecules, exhibiting properties such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, and hypoglycemic activities .
Cellular Effects
This compound can influence cell function in various ways. For instance, it has been reported to improve insulin resistance through PPAR-γ receptor activation, inhibit cytoplasmic Mur ligases, and scavenge reactive oxygen species (ROS), thereby exhibiting hypoglycemic, antimicrobial, and antioxidant actions respectively .
Molecular Mechanism
The mechanism of action of this compound is multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it stimulates the PPAR-γ receptor to improve insulin resistance and inhibits cytoplasmic Mur ligases for its antimicrobial action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Thiazolidin-2-yl)benzonitrile typically involves the reaction of aniline, chloro benzaldehyde, and thioglycolic acid (TGA) under specific conditions . The reaction is often catalyzed by CoFe2O4@SiO2/PrNH2 nanoparticles, which act as a magnetically recyclable, green, and efficient catalyst . The reaction conditions usually involve refluxing in toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Thiazolidin-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
. Some of its applications include:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
4-(1,3-Thiazolidin-2-yl)benzonitrile can be compared with other thiazolidine derivatives, such as:
1,3-Thiazolidin-4-ones: Known for their antimicrobial and antifungal activities.
1,3-Thiazolidine-2,4-diones: Used in antidiabetic drugs like pioglitazone and rosiglitazone.
2-Thioxo-1,3-thiazolidin-4-ones: Exhibiting significant pharmacological activities.
The uniqueness of this compound lies in its specific structural features and the presence of the benzonitrile group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(1,3-thiazolidin-2-yl)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4,10,12H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLYORCAGNIGOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CC=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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